4-Hydroxyphenyl 4-(acetyloxy)benzoate
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Overview
Description
4-Hydroxyphenyl 4-(acetyloxy)benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyphenyl group and an acetyloxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(acetyloxy)benzoate typically involves the esterification of hydroquinone with p-hydroxybenzoic acid. This reaction is carried out in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . Another method involves the cleavage of 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-(acetyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Brominated derivatives
Scientific Research Applications
4-Hydroxyphenyl 4-(acetyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel polymers and liquid-crystalline materials.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzoic acid
- Vanillic acid
- Protocatechuic acid
- Gallic acid
Uniqueness
4-Hydroxyphenyl 4-(acetyloxy)benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in polymer synthesis and material science .
Properties
CAS No. |
74783-97-4 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-10(16)19-13-6-2-11(3-7-13)15(18)20-14-8-4-12(17)5-9-14/h2-9,17H,1H3 |
InChI Key |
MKJMFCTYFPANDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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